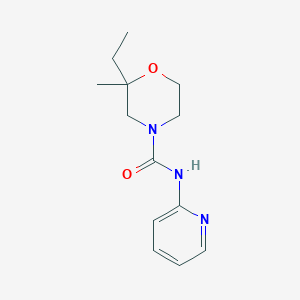
2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide, also known as EMD 386088, is a small molecule compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain, anxiety, and stress responses. In
Mecanismo De Acción
The nociceptin/orphanin FQ receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. It plays a key role in the regulation of pain, anxiety, and stress responses. 2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 acts as a selective antagonist of this receptor, blocking its activation by nociceptin/orphanin FQ and thereby reducing the transmission of pain signals and stress responses.
Biochemical and Physiological Effects:
2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 has been shown to have a potent and selective antagonistic effect on the nociceptin/orphanin FQ receptor, reducing the transmission of pain signals and stress responses. It has also been shown to have anxiolytic and antidepressant effects in animal models. 2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms, as it has been shown to reduce drug-seeking behavior and withdrawal symptoms in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 has several advantages for lab experiments, including its potency and selectivity as a nociceptin/orphanin FQ receptor antagonist. However, it also has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088, including its potential use in the treatment of chronic pain, anxiety, and stress-related disorders. It may also have potential applications in the treatment of drug addiction and withdrawal symptoms. Further studies are needed to explore the safety and efficacy of 2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 in humans, as well as its potential interactions with other drugs and medications. Additionally, new synthesis methods and modifications of 2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 may lead to the development of more potent and selective nociceptin/orphanin FQ receptor antagonists.
Métodos De Síntesis
The synthesis of 2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 involves several steps, including the reaction of 2-chloroethylamine hydrochloride with 2-methylpyridine-4-carboxylic acid, followed by the addition of morpholine and the subsequent reaction with 2-bromoethyl methyl ether. The final product is obtained after purification through column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and stress-related disorders. It has been shown to have a selective and potent antagonistic effect on the nociceptin/orphanin FQ receptor, which is involved in the regulation of pain and stress responses. 2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide 386088 has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-3-13(2)10-16(8-9-18-13)12(17)15-11-6-4-5-7-14-11/h4-7H,3,8-10H2,1-2H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJIXJOFTDMXCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(CCO1)C(=O)NC2=CC=CC=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-2-methyl-N-pyridin-2-ylmorpholine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decan-9-yl)pent-4-en-1-one](/img/structure/B7633642.png)
![N-(3-chlorophenyl)-2-(3-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-oxoacetamide](/img/structure/B7633647.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-naphthalen-2-ylpropan-1-one](/img/structure/B7633654.png)
![(4-Hydroxy-2-methylphenyl)-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633662.png)
![3-[3-(3-Fluorophenyl)propyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7633674.png)
![1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3-(5-methyl-1H-indol-3-yl)propan-1-one](/img/structure/B7633684.png)
![5-[2-(2-Methylpropyl)-3-oxopiperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B7633686.png)
![2-ethyl-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7633689.png)
![2-[(1-Phenyl-1,2,4-triazol-3-yl)methylamino]cyclohexane-1-carboxamide](/img/structure/B7633694.png)
![[2-(Hydroxymethyl)pyrrolidin-1-yl]-(2-methylquinolin-8-yl)methanone](/img/structure/B7633695.png)
![2-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethylamino]cyclohexane-1-carboxamide](/img/structure/B7633704.png)
![N-[2-[(6-cyanopyridin-3-yl)amino]ethyl]-3-methoxybenzamide](/img/structure/B7633709.png)
![[1-(2,4-Difluorophenyl)pyrazol-4-yl]-[2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7633712.png)
![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(1-methyl-5-propan-2-ylpyrazol-3-yl)methanone](/img/structure/B7633714.png)